4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline
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Overview
Description
4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or activation of specific pathways. For instance, in cancer research, the compound has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing the proliferation of estrogen-dependent cancer cells .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar properties.
1,2,3-Triazole: Another triazole derivative with distinct chemical behavior.
Benzotriazole: A triazole compound with applications in corrosion inhibition.
Uniqueness: 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable hydrogen bonds and undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)-N-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-8-13-11(15(3)14-8)9-4-6-10(12-2)7-5-9/h4-7,12H,1-3H3 |
InChI Key |
NSVOCHVDWNXZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=C(C=C2)NC)C |
Origin of Product |
United States |
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